molecular formula C14H8Cl4O4 B1165892 Bis(2,4-dichlorophenoxy)acetic acid CAS No. 100541-30-8

Bis(2,4-dichlorophenoxy)acetic acid

Cat. No.: B1165892
CAS No.: 100541-30-8
M. Wt: 382 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-dichlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid. The process includes the following steps :

    Provision of Phenoxyacetic Acid: Phenoxyacetic acid is used as the starting material.

    Chlorination Reaction: The phenoxyacetic acid is mixed with hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst. The molar ratio of phenoxyacetic acid to hydrochloric acid to the oxidizing agent is maintained at 1:2-200:2-200, respectively.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of advanced chlorination techniques and catalysts helps achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-dichlorophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated phenoxy derivatives, which can have different applications depending on their specific chemical properties .

Scientific Research Applications

Bis(2,4-dichlorophenoxy)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on plant growth and development, particularly as a synthetic auxin.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying herbicide toxicity.

    Industry: Employed in the formulation of herbicides and plant growth regulators .

Mechanism of Action

The mechanism of action of Bis(2,4-dichlorophenoxy)acetic acid involves its role as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth in plants. The compound is absorbed by plant tissues and transported to meristematic regions, where it disrupts normal cellular processes, leading to plant death .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar properties but different molecular structure.

    2-Methyl-4-chlorophenoxyacetic Acid: Another herbicide with a similar mode of action but different chemical composition.

    2-(2,4-Dichlorophenoxy)propanoic Acid: A related compound with similar herbicidal activity

Uniqueness

Bis(2,4-dichlorophenoxy)acetic acid is unique due to its dual 2,4-dichlorophenoxy groups, which enhance its herbicidal activity and make it more effective in controlling a broader range of weeds compared to its analogs .

Properties

IUPAC Name

2,2-bis(2,4-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4O4/c15-7-1-3-11(9(17)5-7)21-14(13(19)20)22-12-4-2-8(16)6-10(12)18/h1-6,14H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLNQESJGPCJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(C(=O)O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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